molecular formula C5H5N B1175396 (-)-Methoxyphenamine hydrochloride CAS No. 18491-42-4

(-)-Methoxyphenamine hydrochloride

Cat. No.: B1175396
CAS No.: 18491-42-4
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Description

Historical Context of Early Research on Methoxyphenamine (B1676417)

The journey of methoxyphenamine began in the mid-20th century within the laboratories of the Upjohn company. Initial synthesis of methoxyphenamine was reported by Woodruff and his colleagues. This early work laid the foundation for subsequent investigations into its chemical and pharmacological properties.

A significant advancement came in 1953 with the work of Heinzelman, also from the Upjohn company. Heinzelman not only described an improved method for the synthesis of methoxyphenamine but also, crucially, detailed the resolution of its racemic form into its constituent enantiomers. This development was pivotal, as it allowed for the individual study of the dextrorotatory and levorotatory isomers, paving the way for a more nuanced understanding of their distinct biological activities. The hydrochloride salt of the compound was found to be a more stable and usable form for research and potential pharmaceutical applications.

Academic Significance and Research Trajectory of (-)-Methoxyphenamine

The academic significance of (-)-Methoxyphenamine hydrochloride extends beyond its initial exploration as a potential therapeutic agent. A primary area of its research utility has been in the field of drug metabolism and analytical chemistry. Due to its structural similarity to other more regulated sympathomimetic amines, such as methamphetamine, (-)-methoxyphenamine has been employed as a less-restricted model compound in various research settings.

A notable trajectory in its research history involves its use in studies of cytochrome P450 enzymes, particularly CYP2D6, which is a key enzyme in the metabolism of many drugs. tandfonline.comtandfonline.com Research has focused on elucidating the metabolic pathways of methoxyphenamine, identifying its major metabolites which include products of O-dealkylation and aromatic hydroxylation. tandfonline.comtandfonline.com These studies are crucial for understanding potential drug-drug interactions and individual variations in drug metabolism.

Furthermore, the availability of the pure enantiomer, (-)-methoxyphenamine, has made it a valuable tool in the development and validation of chiral separation techniques. The ability to distinguish between enantiomers is critical in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. americanpharmaceuticalreview.comnih.gov

Overview of Key Research Paradigms Applied to (-)-Methoxyphenamine

The investigation of this compound has been approached through several key research paradigms, primarily centered around analytical chemistry and metabolic studies.

Metabolite Identification and Profiling: A significant research paradigm has been the use of advanced analytical techniques to identify and quantify the metabolites of methoxyphenamine in biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in this area. nih.govresearchgate.net These methods have allowed researchers to identify key metabolites such as 5-hydroxy-2-methoxy-N-methylamphetamine, 5-hydroxy-2-methoxyamphetamine, and 2-methoxyphenylacetone. nih.gov This line of inquiry is fundamental to understanding the biotransformation and clearance of the compound.

Chiral Separation and Analysis: The fact that methoxyphenamine is a chiral compound has led to a research paradigm focused on the development of stereoselective analytical methods. Techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have been employed to separate and quantify the individual enantiomers. mdpi.comwvu.edu These methods often utilize chiral stationary phases or chiral additives in the mobile phase to achieve separation. researchgate.netnih.gov The ability to perform enantioselective analysis is crucial for pharmacokinetic and pharmacodynamic studies comparing the different isomers.

In Vitro Metabolic Studies: A third paradigm involves the use of in vitro systems, such as human liver microsomes and cell lines expressing specific drug-metabolizing enzymes, to study the metabolism of (-)-methoxyphenamine in a controlled environment. tandfonline.comtandfonline.com This approach allows for the precise determination of which enzymes are responsible for its metabolism and can help predict potential metabolic interactions with other drugs.

Compound Information Table

Compound Name
This compound
Methoxyphenamine
Methamphetamine
5-Hydroxy-2-methoxy-N-methylamphetamine
5-Hydroxy-2-methoxyamphetamine
2-Methoxyphenylacetone
5-Hydroxy-2-methoxyphenylacetone

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol sigmaaldrich.com
Melting Point 127 - 132 °C chemicalbook.com
Appearance Solid chemicalbook.com
Solubility Soluble in water and DMSO selleckchem.com
IUPAC Name 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride nih.gov
CAS Number 5588-10-3 nih.gov

Key Metabolites of Methoxyphenamine

MetaboliteMethod of Identification
5-Hydroxy-2-methoxy-N-methylamphetamineGas chromatography-mass spectrometry (GC-MS) nih.gov
5-Hydroxy-2-methoxyamphetamineGas chromatography-mass spectrometry (GC-MS) nih.gov
2-MethoxyphenylacetoneGas chromatography-mass spectrometry (GC-MS) nih.gov
N-desmethyl-methoxyphenamineP4502D6-transfected cell lines tandfonline.comtandfonline.com
3-hydroxy-2-methoxy derivative (tentative)P4502D6-transfected cell lines tandfonline.comtandfonline.com

Properties

CAS No.

18491-42-4

Molecular Formula

C5H5N

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Methoxyphenamine Hydrochloride

Receptor Binding Affinities and Profiles of (-)-Methoxyphenamine

The pharmacological profile of (-)-Methoxyphenamine is primarily defined by its interactions with the adrenergic system, where it functions as an agonist, and its indirect influence on histaminergic responses.

(-)-Methoxyphenamine hydrochloride acts as an agonist at both alpha (α) and beta (β)-adrenergic receptors. nih.gov It is classified as a non-selective beta-adrenoreceptor agonist. drugbank.com Its therapeutic effects as a bronchodilator are attributed to its binding to and activation of β2-adrenergic receptors located on the smooth muscle of the bronchi. nih.gov This interaction leads to muscle relaxation, resulting in the widening of airways. nih.gov

Simultaneously, its action on α-adrenergic receptors, particularly α1-adrenoceptors in the nasal mucosa, leads to vasoconstriction. nih.govselleckchem.com This reduces blood flow and swelling in the nasal passages. nih.gov The sympathomimetic action of methoxyphenamine (B1676417) is therefore a result of its direct agonist activity at these receptor subtypes. selleckchem.comresearchgate.net

Table 1: Adrenergic Receptor Interactions of (-)-Methoxyphenamine
Receptor SubtypeInteraction TypePrimary Physiological EffectReference
Beta-2 (β2) Adrenergic ReceptorAgonistBronchial smooth muscle relaxation (Bronchodilation) nih.gov
Alpha-1 (α1) Adrenergic ReceptorAgonistVasoconstriction of nasal mucosa blood vessels nih.govselleckchem.com

(-)-Methoxyphenamine demonstrates an ability to inhibit physiological responses induced by histamine (B1213489), such as nasal congestion. selleckchem.com However, this effect is not believed to result from direct antagonism at histamine receptors. Instead, the mechanism is considered indirect, mediated by its primary adrenergic actions. selleckchem.comresearchgate.net By stimulating the release of norepinephrine (B1679862), which in turn acts on α1-adrenoceptors in the nasal vasculature, methoxyphenamine counteracts the vasodilatory and permeability-increasing effects of histamine. selleckchem.com Therefore, it functions as a physiological antagonist to histamine-induced congestion rather than a direct pharmacological antagonist at histamine receptors.

Neurotransmitter Transporter Interactions of (-)-Methoxyphenamine

As a derivative of amphetamine, (-)-Methoxyphenamine's mechanism is expected to involve significant interactions with monoamine transporters. Amphetamines characteristically target the transporters for dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT), as well as the vesicular monoamine transporter 2 (VMAT2). purdue.eduwikipedia.org

The interaction is typically twofold:

Reuptake Inhibition : Amphetamines competitively inhibit the reuptake of neurotransmitters from the synaptic cleft by binding to the plasma membrane transporters (DAT, NET, SERT). purdue.edu

Efflux Induction : They act as transporter substrates, being taken up into the presynaptic neuron. Inside the neuron, they disrupt the storage of neurotransmitters in synaptic vesicles by interacting with VMAT2, leading to increased cytoplasmic concentrations of neurotransmitters. purdue.edudoi.org This elevated cytoplasmic level causes a reversal of the plasma membrane transporter's function, actively transporting neurotransmitters out of the neuron and into the synapse in a process called efflux. purdue.edu

Table 2: Typical Inhibitory Potency (Ki in μM) of Amphetamine at Human Monoamine Transporters (as a proxy for Methoxyphenamine)
TransporterAmphetamine Ki (μM)Reference
Norepinephrine Transporter (NET)~0.07-0.1 nih.gov
Dopamine Transporter (DAT)~0.6 nih.gov
Serotonin Transporter (SERT)~20-40 nih.gov

Enzyme Modulation and Inhibition by (-)-Methoxyphenamine (e.g., CYP2D6)

(-)-Methoxyphenamine undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the CYP2D6 isozyme plays a crucial role in its biotransformation. In vitro studies using microsomes expressing human CYP2D6 have confirmed its involvement in the metabolism of methoxyphenamine into several key metabolites. doi.org

The primary metabolic pathways catalyzed by CYP2D6 are O-dealkylation and aromatic hydroxylation. wikipedia.org This enzymatic action results in the formation of O-desmethylmethoxyphenamine (ODMP) and 5-hydroxymethoxyphenamine (B1197144) (5HMP). doi.org Further research has identified N-desmethyl-methoxyphenamine (NDMP) as a minor metabolite also mediated by CYP2D6, along with another ring-hydroxylated isomer of 5HMP. wikipedia.orgdoi.org The metabolism of methoxyphenamine via CYP2D6 can be potently inhibited by compounds such as quinidine. doi.org

Table 3: CYP2D6-Mediated Metabolites of (-)-Methoxyphenamine
MetaboliteMetabolic PathwayReference
O-desmethylmethoxyphenamine (ODMP)O-dealkylation doi.org
5-hydroxymethoxyphenamine (5HMP)Aromatic Hydroxylation wikipedia.orgdoi.org
N-desmethyl-methoxyphenamine (NDMP)N-demethylation wikipedia.org

Intracellular Signaling Pathways Modulated by (-)-Methoxyphenamine

The activation of adrenergic receptors by (-)-Methoxyphenamine initiates downstream intracellular signaling cascades that mediate its physiological effects. nih.gov The specific pathway engaged depends on the receptor subtype being activated.

Beta-Adrenergic Receptors : The β2-adrenergic receptor, which mediates bronchodilation, is a G-protein coupled receptor (GPCR) that typically couples to the Gs (stimulatory) protein. Upon agonist binding, Gs activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.

Alpha-Adrenergic Receptors : The α1-adrenergic receptor, responsible for vasoconstriction, is also a GPCR but couples to the Gq protein. Activation of Gq stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, causing the release of stored intracellular calcium (Ca2+). The increased cytosolic Ca2+, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent pathways, such as the calcium-calmodulin system, leading to smooth muscle contraction in blood vessels. purdue.edu

Through its dual agonism at these receptor subtypes, (-)-Methoxyphenamine modulates these distinct and fundamental signaling pathways to produce its combined bronchodilator and decongestant effects.

Ion Channel Modulation by (-)-Methoxyphenamine

This compound, a sympathomimetic amine, primarily exerts its pharmacological effects as a β-adrenergic receptor agonist. Its mechanism of action involves stimulating the release of norepinephrine, which in turn activates adrenergic receptors. patsnap.compatsnap.com While direct studies on the interaction of (-)-Methoxyphenamine with ion channels are limited, its influence on these channels can be largely understood through the well-documented downstream effects of β-adrenergic receptor activation and increased norepinephrine levels. This section will explore the indirect modulation of various ion channels by (-)-Methoxyphenamine, based on its primary mechanism of action.

The activation of β-adrenergic receptors by norepinephrine initiates intracellular signaling cascades, most notably involving the Gs-protein and subsequent activation of adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various target proteins, including ion channels, thereby modulating their activity. cvpharmacology.com

Modulation of Calcium Channels

β-adrenergic stimulation is known to significantly enhance the activity of L-type calcium channels (CaV1). nih.govnih.gov This modulation is a critical component of the positive inotropic and chronotropic effects on the heart. The underlying mechanisms for this enhancement include:

Increased Channel Availability: β-adrenergic stimulation increases the number of functional L-type calcium channels available to open upon depolarization. nih.gov

Altered Opening Probability: The kinetics of channel opening and closing are modified, leading to an increased probability of the channel being in an open state. nih.gov

Studies on amphetamines, a class of compounds to which Methoxyphenamine is related, have also shown an ability to activate L-type calcium channels. This activation is thought to be mediated by dopamine transporter-induced depolarization. nih.gov

Modulation of Potassium Channels

The effects of β-adrenergic stimulation on potassium channels are complex and varied, affecting different types of potassium channels in distinct ways.

Delayed Rectifier Potassium Channels: In ventricular heart cells, β-adrenergic stimulation enhances the delayed rectifier potassium channel current (IK). This effect, however, has been shown to be temperature-dependent, being more pronounced at physiological temperatures. nih.gov

Calcium-Activated Potassium Channels: In cortical pyramidal neurons, the activation of β-adrenergic receptors leads to a notable suppression of the slow Ca2+-activated potassium current (IAHP). This reduction in IAHP contributes to enhanced neuronal excitability and a decrease in spike frequency adaptation. nih.gov

Resting Leak Potassium Channels: In the thalamus, norepinephrine, acting through α1-adrenergic receptors, can suppress a resting leak potassium current (IKL). nih.gov

Modulation of Sodium Channels and Pumps

Long-term stimulation with β-adrenergic agonists has been demonstrated to upregulate the expression of key proteins involved in sodium transport. In alveolar type II cells, sustained treatment with a β-agonist led to:

Increased expression of the α-subunit of the epithelial Na+ channel (ENaC). physiology.org

Increased expression and activity of Na+-K+-ATPase. physiology.org

These changes suggest a role for β-adrenergic stimulation in regulating sodium transport across epithelial tissues.

Modulation of Other Ion Channels

Hyperpolarization-Activated Cation Channels (Ih): In the thalamus, norepinephrine enhances the hyperpolarization-activated cation current (Ih) through β-adrenoceptor activation. This effect contributes to a shift from rhythmic burst firing to single-spike firing in thalamic neurons. nih.gov

Amine-Gated Chloride Channels: Research in the nematode Caenorhabditis elegans has shown that amphetamine can activate an amine-gated chloride channel, suggesting a potential novel target for this class of compounds. nih.gov

The following table summarizes the observed effects of β-adrenergic stimulation and norepinephrine on various ion channels, which are indirectly influenced by this compound.

Ion ChannelTissue/Cell TypeEffect of β-Adrenergic/Norepinephrine StimulationReference
L-type Calcium Channels (CaV1)Cardiac MyocytesEnhancement of current, increased availability and opening probability. nih.govnih.gov
Delayed Rectifier Potassium Channels (IK)Cardiac MyocytesEnhancement of current (temperature-dependent). nih.gov
Slow Ca2+-Activated Potassium Channels (IAHP)Cortical Pyramidal NeuronsSuppression of current. nih.gov
Resting Leak Potassium Channels (IKL)Thalamic NeuronsSuppression of current (via α1-receptors). nih.gov
Epithelial Sodium Channels (ENaC)Alveolar Type II CellsIncreased expression. physiology.org
Na+-K+-ATPaseAlveolar Type II CellsIncreased expression and activity. physiology.org
Hyperpolarization-Activated Cation Channels (Ih)Thalamic NeuronsEnhancement of current. nih.gov
Amine-Gated Chloride ChannelsC. elegans NeuronsActivation by amphetamine. nih.gov

Structure Activity Relationship Sar Studies of Methoxyphenamine Hydrochloride and Analogues

Structural Determinants of Receptor Selectivity for Methoxyphenamine (B1676417) Derivatives

The interaction of methoxyphenamine derivatives with various receptors is highly dependent on their structural characteristics. As a member of the amphetamine class, its core phenethylamine (B48288) scaffold is a key determinant of its activity as a β-adrenergic receptor agonist. wikipedia.org However, modifications to this scaffold can significantly alter its affinity and selectivity for different receptor subtypes, including serotonergic (5-HT) and adrenergic receptors.

Studies on structurally related phenethylamine and amphetamine derivatives show that the nature and position of substituents on the phenyl ring, as well as modifications to the ethylamine (B1201723) side chain, are crucial for receptor binding. For instance, in a series of mescaline-related derivatives, the introduction of various substituents led to a range of affinities for 5-HT₂ₐ and 5-HT₂₋ receptors. frontiersin.org Generally, these derivatives displayed similar affinities for both 5-HT₂ₐ and 5-HT₂₋ subtypes, a common observation for many phenethylamine and amphetamine-based ligands. frontiersin.org

However, specific substitutions can confer a degree of selectivity. For example, derivatives such as TFM (13), MAL (32), and BZ (33) showed submicromolar affinity at the 5-HT₂₋ receptor, with a 19- to 34-fold higher affinity compared to the parent compound. frontiersin.org Similarly, at the adrenergic α₂ₐ receptor, the TFM (13) derivative bound with moderate affinity (Kᵢ = 450 nM), while most other phenethylamine derivatives bound in the micromolar range. frontiersin.org The presence and type of substituents can thus fine-tune the interaction with the receptor's binding pocket, influencing selectivity.

The table below summarizes the binding affinities of selected phenethylamine and amphetamine derivatives at various receptor subtypes, illustrating the impact of structural modifications.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Phenethylamine and Amphetamine Derivatives

Compound Derivative Type 5-HT₂ₐ Receptor 5-HT₂₋ Receptor α₁ₐ Receptor α₂ₐ Receptor
5 Phenethylamine >10,000 9,900 >10,000 1,200
MDFM (11) Phenethylamine 1,800 4,900 3,200 3,700
DFM (12) Phenethylamine 1,600 3,400 8,000 3,400
TFM (13) Phenethylamine 610 520 5,800 450
6 Amphetamine >10,000 >10,000 >10,000 4,600
3C-DFM (14) Amphetamine 1,400 1,700 >10,000 2,600

Data sourced from Frontiers in Psychiatry, 2022. frontiersin.org

Influence of Stereochemistry on Molecular Interactions of Methoxyphenamine

Methoxyphenamine is a chiral molecule, possessing a stereocenter at the α-carbon of the ethylamine side chain. The spatial arrangement of the substituents around this center—its stereochemistry—plays a pivotal role in its molecular interactions and subsequent biological activity. The synthesis of methoxyphenamine often results in a racemic mixture, but the resolution of its enantiomers has been described, highlighting the importance of stereoisomerism in its action. wikipedia.org

The therapeutic activity of chiral drugs can differ significantly between enantiomers, as they can interact stereoselectively with chiral biological targets like enzymes and receptors. nih.gov This stereoselectivity arises from the three-dimensional nature of the binding sites, which can preferentially accommodate one enantiomer over the other.

General principles of stereoselectivity can be observed in other chiral molecules. For example:

S-ketoprofen , a nonsteroidal anti-inflammatory drug, interacts stereoselectively with tryptophan enantiomers within phospholipid membranes. nih.gov This interaction is influenced by the formation of stereospecific hydrogen bonds. nih.gov

The aggregation behavior of dipeptide-type surfactants differs between diastereomers. The homo-chiral dipeptide surfactant (L-L) showed significantly different molecular aggregation properties compared to the hetero-chiral (L-D) version, demonstrating that stereochemistry affects intermolecular forces and self-assembly. nih.gov

These examples underscore a fundamental principle: the specific 3D arrangement of atoms in a molecule like (-)-methoxyphenamine is critical for its interaction with biological systems. The (-)-enantiomer will have a unique binding orientation and affinity for its target receptors compared to its (+)-counterpart, leading to differences in pharmacological effects.

Design Principles for Novel Methoxyphenamine Analogues with Modified Activity

The design of novel analogues of methoxyphenamine with modified activity is guided by the principles derived from SAR studies. The goal is to systematically alter the chemical structure to enhance desired properties, such as receptor selectivity or functional activity (e.g., agonist vs. antagonist), while minimizing off-target effects.

Key design principles include:

Modification of Phenyl Ring Substituents: As established in SAR studies, the number, type, and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. frontiersin.org Introducing electron-withdrawing or electron-donating groups, or bulky substituents, can modulate binding to adrenergic and serotonergic receptors. For example, designing analogues with specific substitutions could shift the selectivity profile towards a particular receptor subtype, such as the 5-HT₂ₐ or β₂-adrenergic receptor.

Alteration of the Ethylamine Side Chain: Modifications to the side chain, such as changing the length of the alkyl chain, or altering the N-methyl group, can impact potency and metabolic stability. For instance, exploring different N-alkyl substituents could influence the compound's interaction with the receptor's lipophilic pockets.

Stereochemical Control: Synthesizing and testing pure enantiomers is crucial. Since stereoisomers can have different pharmacological profiles, isolating the enantiomer with the highest desired activity and lowest undesired effects is a key strategy in drug design. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved activity or pharmacokinetic properties. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other groups to probe the electronic and steric requirements of the receptor binding site.

By applying these principles, medicinal chemists can rationally design new methoxyphenamine analogues, moving from a lead compound to candidates with optimized therapeutic potential.

Quantitative Structure-Activity Relationships (QSAR) for Methoxyphenamine Congeners

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the biological activities of a series of compounds with their physicochemical properties. nih.gov For methoxyphenamine and its congeners, QSAR models can be developed to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the differences in their molecular properties. nih.gov A QSAR model is a mathematical equation of the form:

Biological Activity = f (Physicochemical Properties) nih.gov

The process involves several steps:

Data Set Compilation: A series of methoxyphenamine congeners with experimentally determined biological activities (e.g., receptor binding affinity, functional potency) is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which describe the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity and branching of the atoms.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

The resulting QSAR model can provide valuable insights into which molecular properties are most important for the desired activity, guiding the design of new methoxyphenamine analogues with enhanced potency and selectivity.

Table 2: Conceptual Framework for a QSAR Model

Compound Biological Activity (e.g., -logIC₅₀) Hydrophobicity (LogP) Electronic Parameter (e.g., Hammett constant σ) Steric Parameter (e.g., Molar Refractivity)
Analogue 1 7.5 2.1 0.1 1.5
Analogue 2 6.8 1.8 -0.2 1.3
Analogue 3 8.1 2.5 0.3 1.7
Analogue 'n' ... ... ... ...

This table is a conceptual representation of the data used to build a QSAR model and does not represent actual experimental data for methoxyphenamine.

Preclinical Pharmacodynamics and Receptor Selectivity of Methoxyphenamine Hydrochloride

In Vitro Receptor Occupancy Studies of (-)-Methoxyphenamine

In vitro receptor occupancy assays are crucial for quantifying the binding of a therapeutic agent to its cellular targets. nih.gov These studies help determine the affinity and selectivity of a compound for various receptors. For (-)-Methoxyphenamine, its primary activity is as a β-adrenergic agonist. nih.govglpbio.com It binds to and activates β-adrenergic receptors, which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. nih.govmdpi.com

While specific, quantitative receptor occupancy data for the (-)-enantiomer is not extensively detailed in the public domain, the compound is classified as a non-selective β-adrenoreceptor agonist. nih.gov This suggests it occupies both β1 and β2 receptor subtypes. The binding to β2-adrenergic receptors on bronchial smooth muscle is fundamental to its bronchodilator effect. patsnap.com Furthermore, its action on α-adrenergic receptors in the nasal mucosa, causing vasoconstriction, points to occupancy of these receptors as well. patsnap.com The assessment of receptor occupancy can be complex, and results may vary based on the assay methodology, such as whether the free or bound receptor is measured. nih.gov

In Vivo Neuropharmacological Effects of (-)-Methoxyphenamine in Animal Models (Focus on molecular/cellular outcomes)

In vivo studies in animal models are essential for understanding the neuropharmacological effects of compounds and for bridging the gap between preclinical findings and clinical applications. iomcworld.orgnih.gov Methoxyphenamine's parent compound, methamphetamine, has been shown to exert significant effects on monoamine systems. nih.gov For instance, chronic methamphetamine administration in rats has been found to decrease the function of high-affinity norepinephrine (B1679862) (NE) uptake in the cerebellar cortex. nih.gov This suggests a presynaptic mechanism of action where the clearance of NE is altered. nih.gov

Ligand-Binding Profiles of (-)-Methoxyphenamine Across Receptor Subtypes

The ligand-binding profile of a compound describes its affinity for a range of different receptors, providing a measure of its selectivity. (-)-Methoxyphenamine is known to interact primarily with the adrenergic system. patsnap.com It acts as an agonist at β-adrenergic receptors and also demonstrates activity at α-adrenergic receptors. nih.govpatsnap.com

Receptor/Transporter TargetKnown/Expected InteractionReference
β-Adrenergic Receptors Agonist nih.govglpbio.com
    β1-Adrenergic ReceptorNon-selective Agonist nih.gov
    β2-Adrenergic ReceptorNon-selective Agonist nih.govpatsnap.com
α-Adrenergic Receptors Agonist patsnap.com
Norepinephrine Transporter (NET) Substrate/Inhibitor patsnap.comnih.gov

Functional Antagonism and Agonism of (-)-Methoxyphenamine in Cellular Assays

Functional assays are employed to determine whether a ligand, upon binding to a receptor, acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. nih.gov For (-)-Methoxyphenamine, its primary functional activity is agonism at β-adrenergic receptors. nih.gov This has been established through its classification and observed physiological effects, such as bronchodilation, which is a classic response to β2-adrenergic receptor activation. patsnap.com

In cellular assays, agonist activity at a G protein-coupled receptor like the β-adrenergic receptor would be measured by quantifying a downstream signaling event, such as the production of cyclic AMP (cAMP). The activation of Gq/11-coupled receptors, another potential pathway for adrenergic receptors, results in signaling cascades that can be monitored in vitro. mdpi.com The compound's action as a sympathomimetic amine also involves promoting the release of norepinephrine, which itself is an agonist at adrenergic receptors. patsnap.com This indirect agonism complicates a simple ligand-receptor functional description but is a key part of its mechanism. While specific functional assay data (e.g., EC50 values for receptor activation) for (-)-Methoxyphenamine is not detailed in the provided search results, its established role as a β-adrenergic agonist confirms its functional output in cellular systems. nih.govglpbio.com

Metabolic Pathways and Metabolite Identification of Methoxyphenamine Hydrochloride

In Vitro Metabolic Fate of (-)-Methoxyphenamine in Non-human Systems

In vitro studies utilizing non-human systems, such as rat liver preparations, have been instrumental in elucidating the metabolic fate of methoxyphenamine (B1676417). These investigations have demonstrated that methoxyphenamine is metabolized to O-desmethylmethoxyphenamine (O-desmethyl-MP), N-desmethylmethoxyphenamine (N-desmethyl-MP), and 5-hydroxymethoxyphenamine (B1197144) (5-hydroxy-MP). tandfonline.com The involvement of the NADPH-dependent cytochrome P450 system in these transformations is evidenced by the inhibitory effects of SKF 525-A and carbon monoxide. tandfonline.com

Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, are a common in vitro model. nih.govwuxiapptec.com These systems allow for the investigation of Phase I metabolic reactions, such as those catalyzed by CYP enzymes. wuxiapptec.commdpi.com The use of liver microsomes from different species can provide insights into interspecies differences in drug metabolism. mdpi.com For instance, strain differences in the in vitro metabolism of methoxyphenamine have been observed between female Lewis and Dark Agouti (DA) rats, which serve as models for human debrisoquine (B72478) phenotypes. tandfonline.com Specifically, O-demethylase and 5-hydroxylase activities were found to be lower in DA rats compared to Lewis rats. tandfonline.com

Table 1: In Vitro Metabolic Pathways of Methoxyphenamine in Rat Liver Preparations

Metabolic PathwayMetabolite FormedEnzyme System InvolvedInhibitors
O-demethylationO-desmethylmethoxyphenamine (O-desmethyl-MP)Cytochrome P450SKF 525-A, Carbon Monoxide
N-demethylationN-desmethylmethoxyphenamine (N-desmethyl-MP)Cytochrome P450SKF 525-A, Carbon Monoxide
Aromatic Hydroxylation5-hydroxymethoxyphenamine (5-hydroxy-MP)Cytochrome P450SKF 525-A, Carbon Monoxide

Identification and Characterization of Major Metabolites of (-)-Methoxyphenamine

The primary metabolites of methoxyphenamine identified in non-human systems include products of O-demethylation, N-demethylation, and aromatic hydroxylation. tandfonline.com These major metabolites are:

O-desmethylmethoxyphenamine (ODMP): Formed through the removal of the methyl group from the methoxy (B1213986) substituent.

N-desmethylmethoxyphenamine (NDMP): Results from the removal of the N-methyl group.

5-hydroxymethoxyphenamine (5-HMP): Produced by the hydroxylation of the aromatic ring at the 5-position. tandfonline.com

In addition to these primary metabolites, further biotransformation can occur. For example, a metabolite that has undergone both N- and O-demethylation has been identified. tandfonline.com Secondary metabolites have also been characterized, including 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone. tandfonline.comnih.gov The identification of these metabolites is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and structural elucidation of the compounds. tandfonline.comnih.gov

Table 2: Identified Metabolites of Methoxyphenamine

Metabolite NameAbbreviationMetabolic Pathway
O-desmethylmethoxyphenamineODMPO-demethylation
N-desmethylmethoxyphenamineNDMPN-demethylation
5-hydroxymethoxyphenamine5-HMPAromatic Hydroxylation
5-hydroxy-2-methoxyamphetamineAromatic Hydroxylation & N-demethylation
2-methoxyphenylacetoneOxidative deamination
5-hydroxy-2-methoxyphenylacetoneAromatic Hydroxylation & Oxidative deamination
N,O-didemethylated metaboliteN-demethylation & O-demethylation

Role of Cytochrome P450 Enzymes in (-)-Methoxyphenamine Metabolism (non-human focus)

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, plays a crucial role in the Phase I metabolism of a wide variety of xenobiotics, including methoxyphenamine. nih.govnih.gov In vitro studies with rat liver preparations have confirmed that the O-demethylation, N-demethylation, and 5-hydroxylation of methoxyphenamine are mediated, at least in part, by an NADPH-dependent CYP system. tandfonline.com

Further investigations have revealed the involvement of specific CYP isozymes. The in vitro metabolism of methoxyphenamine to O-desmethyl-MP in rats is competitively inhibited by debrisoquine and sparteine, suggesting that the CYP isoenzyme responsible for this pathway is similar to the one that metabolizes these two compounds. tandfonline.com This points towards the involvement of an ortholog of human CYP2D6 in rats. In contrast, mephenytoin (B154092) did not inhibit this pathway, indicating that the CYP isoform responsible for mephenytoin metabolism is not significantly involved in the O-demethylation of methoxyphenamine. tandfonline.com

These findings highlight that different CYP isoforms are responsible for the various metabolic pathways of methoxyphenamine. While O-demethylation and aromatic 5-hydroxylation appear to be linked to the debrisoquine-type CYP isoenzyme, N-demethylation is likely carried out by a different form of cytochrome P450. nih.gov

Stereoselective Metabolism of Methoxyphenamine Enantiomers

The metabolism of chiral drugs can be stereoselective, meaning that the two enantiomers of a drug may be metabolized at different rates and/or through different pathways. researchgate.net This is because the enzymes responsible for metabolism, such as CYPs, are themselves chiral and can interact differently with each enantiomer. researchgate.net

While specific studies on the stereoselective metabolism of (-)-methoxyphenamine in non-human systems are not extensively detailed in the provided context, the principles of stereoselective metabolism are well-established for other amphetamine derivatives. For instance, the metabolism of methamphetamine is enantioselective, with differences observed in the formation of its metabolites depending on the starting enantiomer. nih.govresearchgate.net This suggests that the metabolism of methoxyphenamine, as a substituted amphetamine, is also likely to exhibit stereoselectivity. The differential binding of enantiomers to the active site of metabolizing enzymes can lead to variations in the rate and extent of metabolite formation. researchgate.net

Advanced Analytical Methodologies for Research on Methoxyphenamine Hydrochloride

Spectroscopic Techniques for Structural Elucidation of (-)-Methoxyphenamine

Spectroscopic techniques are indispensable for confirming the molecular structure of (-)-Methoxyphenamine. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of (-)-Methoxyphenamine.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (-)-Methoxyphenamine, characteristic signals would correspond to the aromatic protons on the methoxy-substituted benzene (B151609) ring, the protons of the methoxy (B1213986) group (-OCH₃), the N-methyl group (-NHCH₃), the methyl group on the propane (B168953) chain (-CH₃), and the protons of the ethyl bridge and chiral center. rsc.orgresearchgate.net

¹³C NMR : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. nih.gov The spectrum for (-)-Methoxyphenamine would show unique signals for each carbon in the aromatic ring, the methoxy carbon, the N-methyl carbon, and the three carbons of the propane side chain. rsc.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. plos.org The IR spectrum of (-)-Methoxyphenamine hydrochloride displays characteristic absorption bands that confirm its key structural features. nih.gov For instance, stretches corresponding to the C-O bond of the methoxy group, C-H bonds of the aromatic ring and alkyl chain, C=C bonds within the benzene ring, and N-H bending of the secondary amine hydrochloride salt would be prominent. plos.orgspectra-analysis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the benzene ring. researchgate.net The UV spectrum of (-)-Methoxyphenamine shows a characteristic maximum absorbance (λmax) around 259 nm, which is attributable to the π to π* electronic transitions of the aromatic chromophore. nih.govnust.edu.pk This property is often exploited for quantitative analysis using HPLC-UV detection.

Chromatographic Separation and Quantification of (-)-Methoxyphenamine and Metabolites (in research samples)

Chromatography is the cornerstone for separating (-)-Methoxyphenamine and its metabolites from complex biological matrices, such as plasma and urine, allowing for their precise quantification. nih.govnih.gov

HPLC is a widely used technique for the analysis of (-)-Methoxyphenamine in research samples due to its versatility and efficiency. ingentaconnect.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ingentaconnect.comnih.govresearchgate.net This allows for the separation of the moderately polar methoxyphenamine (B1676417) from other components in the sample.

Research studies have established various HPLC methods for its quantification. For example, one method uses a C18 column with a mobile phase of acetonitrile (B52724) and a sodium dihydrogen phosphate (B84403) buffer, with UV detection at 200 nm. ingentaconnect.com Another validated method for simultaneous analysis in a compound dosage form uses a C18 column with a mobile phase of dichloromethane-methanol-diethylamine aqueous solution and UV detection at 264 nm. nih.govsigmaaldrich.com These methods demonstrate good linearity, precision, and accuracy, making them suitable for routine analysis in research. ingentaconnect.comnih.gov

HPLC Method Parameters for (-)-Methoxyphenamine Analysis

ParameterMethod 1 (Plasma) ingentaconnect.comMethod 2 (Compound Dosage Form) nih.gov
Stationary Phase (Column)Inertsil C18 (5 µm, 250 mm × 4.6 mm)Ultrasphere C18
Mobile PhaseAcetonitrile-water (38:62) containing 2.5 mmol·L⁻¹ SDS and 20 mmol·L⁻¹ NaH₂PO₄ (pH 2.5)Dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v)
Flow Rate1.5 mL·min⁻¹1.0 mL·min⁻¹
DetectionUV at 200 nmUV at 264 nm
Linear Range5-500 µg·L⁻¹62.5-375 µg·mL⁻¹
Limit of Quantification (LOQ)5 µg·L⁻¹Not specified
Internal StandardClenbuterol hydrochlorideNot specified

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly effective for identifying volatile and thermally stable compounds like (-)-Methoxyphenamine and its metabolites, often after a derivatization step to increase their volatility. nih.govnih.govjfda-online.com

In metabolic studies, GC-MS has been instrumental in identifying several metabolites of (-)-Methoxyphenamine in human urine. nih.govnih.gov The primary metabolic pathways identified include aromatic O-demethylation, aromatic ring hydroxylation, and N-demethylation. nih.gov The identified metabolites are separated by the gas chromatograph and then fragmented and detected by the mass spectrometer, allowing for their conclusive identification by comparing their mass spectra and retention times with those of authentic synthetic standards. nih.gov

Identified Metabolites of (-)-Methoxyphenamine using GC-MS

Metabolite NameMetabolic PathwayReference
5-Hydroxy-2-methoxy-N-methylamphetamineAromatic Ring Hydroxylation nih.gov
5-Hydroxy-2-methoxyamphetamineAromatic Ring Hydroxylation & N-Demethylation nih.gov
2-MethoxyphenylacetoneOxidative Deamination nih.gov
5-Hydroxy-2-methoxyphenylacetoneAromatic Ring Hydroxylation & Oxidative Deamination nih.gov
Aromatic O-demethylation productsO-Demethylation nih.gov
N-demethylation productsN-Demethylation nih.gov

Mass Spectrometry Approaches for (-)-Methoxyphenamine Analysis (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity. akjournals.comuu.nlnih.gov This technique overcomes many limitations of older methods, allowing for the detection of very low concentrations of drugs and their metabolites in complex biological matrices with minimal sample preparation. akjournals.commdpi.com

In an LC-MS/MS system, the sample is first separated by HPLC, and the eluent is introduced into a mass spectrometer. The parent ion (precursor ion) corresponding to the mass of (-)-Methoxyphenamine is selected and fragmented to produce characteristic product ions. The instrument monitors specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). hpst.cz This process is highly selective, as it filters out background noise and interferences, significantly improving the signal-to-noise ratio. akjournals.com

Although specific LC-MS/MS methods dedicated solely to (-)-Methoxyphenamine are not extensively detailed in all literature, the principles are well-established. For instance, methoxyphenamine has been successfully used as an internal standard in a UPLC-MS/MS method for quantifying other drugs in hair, demonstrating its suitability for this analytical platform. akjournals.com The development of such a method would involve optimizing chromatographic conditions and MS parameters, including the selection of appropriate MRM transitions for both the analyte and a suitable internal standard (often a deuterated version of the analyte). nih.govnih.gov

Development of Robust Bioanalytical Methods for Preclinical Research Samples

The development of a robust bioanalytical method is a critical prerequisite for conducting meaningful preclinical pharmacokinetic studies. uu.nl A robust method is one that is reliable, reproducible, and not significantly affected by small variations in experimental conditions. Method development and validation are performed according to strict guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govnih.gov

Key stages in developing a robust method for (-)-Methoxyphenamine include:

Sample Preparation : This is a crucial step to remove interfering substances from the biological matrix (e.g., plasma, urine, hair). nih.gov Common techniques include protein precipitation (PPT) with solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ingentaconnect.commdpi.comnih.gov The goal is to achieve high and reproducible recovery of the analyte while minimizing matrix effects.

Method Validation : A comprehensive validation process ensures the method's performance. Key validation parameters include: akjournals.comnih.gov

Selectivity and Specificity : The ability to differentiate and quantify the analyte in the presence of other components.

Linearity : Establishing a concentration range where the instrument's response is directly proportional to the analyte concentration.

Accuracy and Precision : Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations that can be reliably detected and quantified, respectively.

Recovery : The efficiency of the extraction process.

Matrix Effect : Assessing the influence of the biological matrix on the ionization of the analyte.

Stability : Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

By rigorously developing and validating bioanalytical methods, researchers can generate high-quality data for pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of (-)-Methoxyphenamine in preclinical models. uu.nl

Computational and Theoretical Studies on Methoxyphenamine Hydrochloride

Molecular Docking and Dynamics Simulations of (-)-Methoxyphenamine-Receptor Interactions

(-)-Methoxyphenamine acts as a beta-adrenergic agonist, exerting its effects by binding to beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) family. taylorandfrancis.com Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to explore and visualize these interactions in atomic detail. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For (-)-Methoxyphenamine, this involves docking the molecule into the known crystal structure of a beta-adrenergic receptor, typically the β2-adrenergic receptor (β2AR). researchgate.net The process uses scoring functions to estimate the binding affinity, with lower binding energy values indicating a more favorable interaction. Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket. nih.gov Based on the structure of (-)-Methoxyphenamine and the well-characterized β2AR binding site, the primary interactions would likely involve the amine and hydroxyl groups of the ligand with key amino acid residues like Aspartic Acid (Asp) and Serine (Ser) in the receptor. nih.govplos.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule-receptor complex over time, treating the system as flexible. acs.org Starting from the docked pose, an MD simulation can track the movements of the ligand and protein atoms, revealing the stability of the binding mode and potential conformational changes in the receptor upon agonist binding. acs.orgfrontiersin.org These simulations can show how water molecules mediate interactions and how the receptor transitions from an inactive to an active state, a crucial step for initiating a cellular response. acs.orgmdpi.com For (-)-Methoxyphenamine, MD simulations could confirm the stability of the initial docked pose and illustrate how its binding induces subtle rearrangements in the transmembrane helices of the β2AR, characteristic of receptor activation. mdpi.com

Table 1: Predicted Molecular Interactions between (-)-Methoxyphenamine and β2-Adrenergic Receptor Binding Site Residues
Interaction Type(-)-Methoxyphenamine MoietyPotential Interacting β2AR Residue(s)Significance
Ionic / Hydrogen BondProtonated AmineAsp 113 (TM3)Primary anchor point for catecholamine-like ligands.
Hydrogen BondHydroxyl Group (if present after metabolism) / AmineSer 203, Ser 204, Ser 207 (TM5)Stabilizes the catechol-like portion of the agonist in the binding pocket.
Hydrogen BondAmineAsn 312 (TM7)Contributes to the network of interactions stabilizing the ligand.
Hydrophobic (π-π stacking)Methoxyphenyl RingPhe 289, Phe 290 (TM6)Orients the aromatic ring of the ligand within the binding pocket.
Hydrophobic (van der Waals)Methyl/Ethyl BackboneVal 114 (TM3), Trp 286 (TM6)Enhances binding affinity through non-polar contacts.

In Silico Prediction of Pharmacokinetic Parameters for (-)-Methoxyphenamine (non-human, theoretical)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used in early-stage drug discovery to predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before extensive experimental testing. nih.govmdpi.com These models use the chemical structure of a molecule like (-)-Methoxyphenamine to calculate various physicochemical and pharmacokinetic descriptors.

These predictions are derived from large datasets of experimentally determined properties and employ algorithms ranging from simple property calculations to complex machine learning models. frontiersin.org For (-)-Methoxyphenamine, these tools can provide crucial, albeit theoretical, non-human data on how the compound might behave in a biological system. Key parameters include lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) permeability, gastrointestinal absorption, and potential for metabolism by cytochrome P450 (CYP) enzymes. mdpi.comfrontiersin.org For instance, a high predicted logP might suggest good membrane permeability but could also indicate poor solubility and higher plasma protein binding. frontiersin.org

Table 2: Theoretically Predicted In Silico Pharmacokinetic Parameters for (-)-Methoxyphenamine
Pharmacokinetic ParameterPredicted Value/ClassificationScientific Implication (Theoretical)
Lipophilicity (logP)Moderately LipophilicSuggests a balance between aqueous solubility and membrane permeability.
Aqueous Solubility (logS)Soluble to Moderately SolubleIndicates sufficient solubility for absorption from the gastrointestinal tract.
Gastrointestinal (GI) AbsorptionHighThe molecule is likely to be well-absorbed following oral administration.
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to cross the BBB, suggesting potential central nervous system effects.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells by this major efflux transporter.
CYP450 2D6 InhibitorYes/Potential InhibitorIndicates a potential for drug-drug interactions with other compounds metabolized by this enzyme.
CYP450 3A4 InhibitorNo/Weak InhibitorLower likelihood of interactions with drugs metabolized by the most common CYP enzyme.

Quantum Chemical Calculations for Electronic Structure Analysis of (-)-Methoxyphenamine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. daneshyari.com These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets. nih.gov

For (-)-Methoxyphenamine, these calculations can determine its most stable three-dimensional conformation and the rotational energy barriers of its flexible bonds. daneshyari.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, calculating the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for understanding where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding with its receptor. daneshyari.com

Table 3: Key Properties from Quantum Chemical Calculations of (-)-Methoxyphenamine
Calculated PropertyDescriptionSignificance for (-)-Methoxyphenamine
Optimized Molecular GeometryThe lowest energy, most stable 3D structure of the molecule.Provides the foundational structure for docking and QSAR studies. daneshyari.com
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates regions susceptible to electrophilic attack; relates to ionization potential.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates regions susceptible to nucleophilic attack; relates to electron affinity.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution.Identifies positive (e.g., near amine H) and negative (e.g., near methoxy (B1213986) O) regions, predicting sites for intermolecular interactions.
Atomic Charges (e.g., Mulliken, NBO)Calculated electronic charge on each atom in the molecule.Quantifies the charge distribution, helping to parameterize force fields for molecular dynamics simulations.

Predictive Modeling of (-)-Methoxyphenamine Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential for predicting the activity of novel compounds and for rationally designing more potent and selective molecules.

To develop a QSAR model for the beta-adrenergic agonist activity of (-)-Methoxyphenamine and its analogs, a dataset of compounds with known activities is required. nih.gov From the 3D structure of each molecule, various molecular descriptors are calculated. These can include steric, electronic, hydrophobic, and topological properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. nih.gov They generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

The resulting QSAR model is visualized as a contour map, highlighting regions where modifications to the molecular structure are predicted to increase or decrease activity. For example, a map might show that a bulky, electropositive group in a specific location would enhance binding and efficacy at the beta-adrenergic receptor. Such a model could guide the synthesis of novel derivatives of (-)-Methoxyphenamine with potentially improved bronchodilator properties.

Table 4: General Workflow for Predictive QSAR Modeling of (-)-Methoxyphenamine Analogs
StepDescriptionKey Considerations
1. Data Set SelectionCompile a set of structurally related compounds (analogs of Methoxyphenamine) with experimentally measured biological activity (e.g., pEC50 for β2AR activation).The data should span a wide range of activity and structural diversity.
2. Molecular Modeling & AlignmentGenerate low-energy 3D conformations for all compounds and align them based on a common structural scaffold.The alignment rule is critical for the quality of the 3D-QSAR model. nih.gov
3. Descriptor CalculationCalculate molecular descriptors (e.g., CoMFA/CoMSIA fields, physicochemical properties).Descriptors should capture the structural variations relevant to the biological activity.
4. Model BuildingDivide the dataset into a training set and a test set. Use a statistical method (e.g., PLS regression) to build a mathematical model correlating descriptors with activity for the training set.The training set is used to create the model; the test set is used for validation. nih.gov
5. Model ValidationAssess the statistical significance and predictive power of the model using parameters like r² (correlation coefficient), q² (cross-validated r²), and prediction on the external test set (r²_pred).A robust model should have high statistical quality and good predictive ability for external compounds. nih.gov
6. Interpretation & ApplicationVisualize the model as 3D contour maps to understand the structure-activity relationships. Use the validated model to predict the activity of new, unsynthesized compounds.The model provides a roadmap for designing more potent molecules.

Emerging Research Areas and Future Directions for Methoxyphenamine Hydrochloride Studies

Unexplored Molecular Targets for (-)-Methoxyphenamine

While the principal pharmacological effects of (-)-Methoxyphenamine are attributed to its activity at β-adrenoceptors, the potential for interactions with other molecular targets presents an intriguing frontier for research. wikipedia.orgselleckchem.com The concept of drug polypharmacology—where a single compound interacts with multiple targets—is now widely recognized, suggesting that (-)-Methoxyphenamine may have a broader mechanism of action than is currently understood.

Potential Unexplored Target Classes:

Trace Amine-Associated Receptors (TAARs): This family of G protein-coupled receptors is known to bind endogenous amines that are structurally related to classical monoamine neurotransmitters. frontiersin.orgyoutube.com Given that trace amines like β-phenylethylamine and tyramine (B21549) share a structural backbone with amphetamine derivatives, it is plausible that (-)-Methoxyphenamine could act as a ligand for these receptors. nih.govmdpi.com TAAR1, in particular, is known to modulate dopaminergic and serotonergic systems, suggesting that its interaction with (-)-Methoxyphenamine could unveil novel neuromodulatory effects. youtube.comnih.gov Future research could involve binding assays and functional studies to determine if (-)-Methoxyphenamine is an agonist or antagonist at various TAAR subtypes.

Other Adrenoceptor Subtypes: Although primarily known as a β-adrenoceptor agonist, a comprehensive profiling of its binding affinity and functional activity across all α- and β-adrenergic receptor subtypes has not been fully elucidated. slideshare.net Subtle differences in activity at these receptors could explain nuances in its effects. nih.govnursingcenter.com

Anti-inflammatory Pathways: An early study indicated that methoxyphenamine (B1676417) exhibits anti-inflammatory effects in rats. wikipedia.org The molecular targets mediating this action are unknown and warrant investigation. This could involve interactions with cytokine receptors, inflammatory enzymes, or transcription factors that regulate inflammatory responses.

In silico screening represents a powerful tool for identifying potential off-target interactions. nih.gov By modeling the structure of (-)-Methoxyphenamine and docking it against libraries of known protein structures, researchers can generate hypotheses about previously unknown binding partners. drugtargetreview.comresearchgate.net These computational predictions can then guide experimental validation through targeted binding and functional assays. frontiersin.org

Potential Target Class Rationale for Investigation Potential Implication
Trace Amine-Associated Receptors (TAARs)Structural similarity to endogenous trace amines and amphetamines. frontiersin.orgnih.govDiscovery of novel neuromodulatory or metabolic effects.
Serotonin (B10506) (5-HT) ReceptorsKnown cross-reactivity of similar chemical scaffolds with 5-HT receptors. dntb.gov.uaIdentification of new applications in neuropsychiatric or gastrointestinal disorders.
Adrenergic Receptor SubtypesIncomplete profiling across all α- and β-adrenoceptor subtypes. slideshare.netnih.govRefined understanding of its cardiovascular and respiratory effects.
Molecular Targets in InflammationObserved anti-inflammatory properties in preclinical models. wikipedia.orgPotential repurposing as an anti-inflammatory agent.

Novel Applications of (-)-Methoxyphenamine as a Research Probe

A pharmacological research probe is a small molecule used to investigate the function of a specific protein or pathway in a biological system. Given its defined activity as a β-adrenoceptor agonist, (-)-Methoxyphenamine can serve as a valuable tool compound for dissecting adrenergic signaling pathways.

Future applications could include:

Investigating β-Adrenergic Receptor Desensitization and Trafficking: By chronically exposing cells or tissues to (-)-Methoxyphenamine, researchers can study the molecular mechanisms that lead to receptor desensitization, internalization, and downregulation. This can provide insights into the development of tolerance to adrenergic agonists.

Probing Adrenergic Involvement in Inflammation: Leveraging its observed anti-inflammatory effects, (-)-Methoxyphenamine could be used to explore the role of β-adrenergic signaling in modulating immune cell function and inflammatory disease models. wikipedia.org For instance, it could be used to study the impact of adrenergic stimulation on the production of cytokines like Interleukin-17A (IL-17A) by T-lymphocytes. nih.gov

Differentiating Receptor Subtype Functions: In experimental systems expressing specific β-adrenoceptor subtypes, (-)-Methoxyphenamine can be used to selectively activate these receptors and elucidate their unique downstream signaling cascades and physiological roles.

Research Area Application of (-)-Methoxyphenamine as a Probe Potential Insights
Receptor BiologyTo induce and study β-adrenergic receptor desensitization and internalization.Understanding of tolerance development and receptor regulation.
NeuroinflammationTo explore the modulation of immune responses via adrenergic pathways. wikipedia.orgElucidation of the link between the sympathetic nervous system and inflammation.
Signal TransductionTo selectively activate β-adrenoceptor subtypes in engineered cell systems.Delineation of subtype-specific signaling pathways and cellular responses.

Methodological Advancements in (-)-Methoxyphenamine Research

Progress in analytical chemistry is crucial for accurately studying the pharmacokinetics, metabolism, and enantiomeric purity of (-)-Methoxyphenamine. Recent and future methodological advancements will enable more precise and sensitive investigations.

Chiral Separation Techniques: As (-)-Methoxyphenamine is a chiral molecule, it is essential to separate and quantify the individual enantiomers, as they may possess different pharmacological and toxicological properties. wikipedia.org High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or chiral mobile phase additives are powerful techniques for achieving this separation. mdpi.comnih.govwvu.edu Advances in chiral column technology continue to improve resolution and reduce analysis time. americanpharmaceuticalreview.com

Mass Spectrometry (MS): The coupling of separation techniques with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for the detection of (-)-Methoxyphenamine and its metabolites in complex biological matrices like urine and plasma. dshs-koeln.de

LC-MS/MS: This has become a preferred method, often allowing for direct injection of diluted urine samples, which simplifies sample preparation. dshs-koeln.de It offers low limits of detection, making it suitable for pharmacokinetic studies and doping control analysis. dshs-koeln.de

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) analyzers provide highly accurate mass measurements, which facilitate the identification of unknown metabolites by enabling the determination of their elemental composition. researchgate.netijpras.com

Metabolite Identification: Advanced MS techniques are instrumental in characterizing the metabolic fate of (-)-Methoxyphenamine. Human metabolism studies have identified metabolites resulting from N-demethylation, O-demethylation, and aromatic hydroxylation. dshs-koeln.denih.gov Further research using HRMS can help to identify previously undiscovered minor metabolites and build a more complete metabolic map. nih.govnih.gov

Analytical Technique Advancement Application in (-)-Methoxyphenamine Research
Chiral Chromatography (HPLC, CE)Development of novel chiral stationary phases. wikipedia.orgnih.govAccurate quantification of the (-)-enantiomer, ensuring enantiomeric purity and studying stereoselective pharmacokinetics. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Increased sensitivity and simplified sample preparation. dshs-koeln.deSensitive detection in biological fluids for doping control and pharmacokinetic profiling. dshs-koeln.de
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and structural elucidation capabilities. researchgate.netIdentification of novel and unexpected metabolites and confirmation of chemical structures. ijpras.comnih.gov

Integration of (-)-Methoxyphenamine Studies into Systems Biology Frameworks

Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets. Applying this approach to (-)-Methoxyphenamine research can provide a holistic view of its effects beyond a single target or pathway.

Multi-Omics Approaches: By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the cellular response to (-)-Methoxyphenamine. For example, treating a cell culture or animal model with the compound and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal entire networks and pathways that are perturbed. nih.govmdpi.com This could uncover the molecular basis for its observed anti-inflammatory effects or identify biomarkers of its activity. wikipedia.orgarxiv.org

Computational Modeling: Mathematical models can be developed to simulate the interaction of (-)-Methoxyphenamine with its targets and predict its downstream effects on cellular networks. nih.govtudelft.nl These in silico models can help predict potential drug-drug interactions and off-target effects that may not be obvious from traditional experimental approaches. nih.gov

Systems Pharmacology: This field integrates multi-omics data and computational modeling to understand how drugs affect biological systems. By applying a systems pharmacology approach to (-)-Methoxyphenamine, it may be possible to predict its effects in different patient populations, identify novel therapeutic indications, and better understand the mechanisms underlying any adverse reactions.

The integration of these advanced research paradigms promises to significantly expand our knowledge of (-)-Methoxyphenamine hydrochloride, potentially unlocking new therapeutic applications and providing a more complete understanding of its role in pharmacology.

Q & A

Q. What are the recommended synthesis routes for (-)-Methoxyphenamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via a one-step reaction starting from sodium hydroxide and hydrochloric acid under controlled pH and temperature. Key steps include:

Base-mediated reaction : React precursors with NaOH in water at 50°C for 2 hours to form intermediates.

Acidification : Adjust pH to 1 using HCl at room temperature to precipitate the hydrochloride salt.
Yield optimization requires precise control of temperature (e.g., maintaining 50°C during base treatment) and pH during acidification. Impurities arise from incomplete neutralization or side reactions, necessitating recrystallization for purity ≥98% .

Q. How does this compound act as a bronchodilator in preclinical models?

  • Methodological Answer : The compound selectively binds β-adrenergic receptors, triggering cAMP-mediated relaxation of bronchial smooth muscle. In rat models:

Nasal resistance assays : Administer intravenously (0.01–30 mg/kg) to measure dose-dependent reductions in basal nasal resistance using constant-pressure ventilation systems.

Histamine challenge : Pre-treat animals to assess inhibition of histamine-induced bronchoconstriction.
Efficacy is compared to pseudoephedrine, with prazosin (α1-antagonist) used to confirm receptor specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection.
  • Spill management : Collect mechanically, avoid water streams, and dispose via certified biohazard waste services.
  • Storage : Store at -20°C in airtight containers; solutions are stable for ≤1 month .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on (-)-Methoxyphenamine’s efficacy against acetylcholine-induced bronchoconstriction?

  • Methodological Answer : Discrepancies arise from model-specific variables:

In vivo vs. in vitro : In guinea pigs, 20 mg/kg (IV) fails to inhibit acetylcholine-induced bronchoconstriction in vivo but shows partial inhibition in vitro (isolated ileum). This suggests tissue-specific receptor expression or pharmacokinetic barriers (e.g., poor CNS penetration).

Experimental controls : Use selective muscarinic antagonists (e.g., atropine) to isolate β-adrenergic pathways. Quantify receptor density via radioligand binding assays (e.g., [³H]-dihydroalprenolol) to correlate efficacy with receptor availability .

Q. What experimental designs optimize the study of (-)-Methoxyphenamine’s interaction with neurotransmitter reuptake systems?

  • Methodological Answer :
  • Radiolabeled uptake assays : Incubate rat brain synaptosomes with [³H]-serotonin or [³H]-norepinephrine. Add (-)-Methoxyphenamine (0.1–100 µM) to measure competitive inhibition via scintillation counting.
  • Kinetic analysis : Calculate IC₅₀ values and compare to meta-/para-methoxyamphetamines to assess positional isomer effects on potency.
  • Cross-validation : Use selective reuptake inhibitors (e.g., fluoxetine for serotonin) to confirm target specificity .

Q. How can transcriptomic profiling elucidate off-target effects of (-)-Methoxyphenamine in chronic dosing studies?

  • Methodological Answer :

Animal models : Administer 10 mg/kg/day (oral) to rats for 28 days. Collect lung and liver tissues for RNA-seq.

Bioinformatics : Use pathways like KEGG or GO to identify dysregulated genes (e.g., CYP450 enzymes, inflammatory cytokines).

Validation : Perform qPCR on top candidates (e.g., IL-6, TNF-α) and correlate with histopathology.
This approach revealed dose-dependent upregulation of pro-inflammatory genes in prolonged studies, suggesting immune modulation risks .

Data Contradiction Analysis

Q. Why do studies report variable efficacy of (-)-Methoxyphenamine in asthma models?

  • Analysis :
  • Species differences : Rats show stronger β2-receptor responses than guinea pigs, which rely on compensatory parasympathetic pathways.
  • Dosing regimens : Subcutaneous vs. intravenous administration alters bioavailability; e.g., 30 mg/kg (IV) reduces nasal resistance by 70% in rats, but equivalent oral doses are less effective due to first-pass metabolism.
  • Endpoint variability : Studies measuring "bronchodilation" vs. "mucociliary clearance" may prioritize conflicting biomarkers .

Research Application Tables

Application Model System Key Parameters References
β-adrenergic receptor bindingRat synaptosomesIC₅₀ (nM), cAMP accumulation
Bronchodilation efficacyAnesthetized ratsNasal resistance (cm H₂O/mL/sec)
Metabolic stabilityHuman liver microsomesHalf-life (t₁/₂), CYP450 inhibition
Toxicity profilingPrimary hepatocytesALT/AST release, mitochondrial membrane potential

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